molecular formula C11H10BrN3O2 B1269299 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole CAS No. 41604-61-9

1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

Cat. No. B1269299
CAS RN: 41604-61-9
M. Wt: 296.12 g/mol
InChI Key: QYNZGJLWUKHLGP-UHFFFAOYSA-N
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Description

1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is a chemical compound with the CAS Number: 41604-61-9. It has a molecular weight of 296.12 .


Synthesis Analysis

Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The IUPAC name of this compound is 1-benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole . The InChI code is 1S/C11H10BrN3O2/c1-8-13-11(15(16)17)10(12)14(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 .


Chemical Reactions Analysis

The synthesis of imidazole derivatives involves various chemical reactions. For instance, the reaction of amido-nitriles to form disubstituted imidazoles is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .


Physical And Chemical Properties Analysis

1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is a solid substance . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Medicine

Imidazole derivatives, including “1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole”, have found extensive applications in medicine . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Agriculture

These compounds also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents . This makes them valuable in the field of agriculture for controlling pests and promoting plant growth.

Green Chemistry

In the realm of green chemistry, imidazoles have extended applications as ionic liquids and N-heterocyclic carbenes (NHCs) . This is due to the demand for environmentally friendly methods in chemical organic synthesis .

Synthetic Chemistry

Imidazole derivatives are used in synthetic chemistry, with several approaches for the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique .

Catalysts

“1-Benzyl-2-methylimidazole” may be employed as a catalyst to investigate the effect of catalysts on the curing reaction of the biphenyl epoxy . This highlights its role in enhancing the efficiency of chemical reactions.

Industrial Chemistry

In industrial chemistry, nitrogen-containing aromatic heterocyclic compounds, particularly imidazoles, have garnered significant attention . They are key components to functional molecules that are used in a variety of everyday applications .

Future Directions

Imidazole and its derivatives have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Future research may focus on developing novel methods for the regiocontrolled synthesis of substituted imidazoles, due to their versatility and utility in a number of areas .

properties

IUPAC Name

1-benzyl-5-bromo-2-methyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-8-13-11(15(16)17)10(12)14(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNZGJLWUKHLGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1CC2=CC=CC=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353934
Record name 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663384
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

CAS RN

41604-61-9
Record name 5-Bromo-2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41604-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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